molecular formula C10H6N4O2 B3351288 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione CAS No. 34572-71-9

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione

Cat. No.: B3351288
CAS No.: 34572-71-9
M. Wt: 214.18 g/mol
InChI Key: GZMHVJBERKLXHN-UHFFFAOYSA-N
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Description

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is a complex heterocyclic compound based on a fused quinoxaline core, a scaffold recognized for its significant potential in medicinal chemistry and materials science . Quinoxaline derivatives are the subject of extensive research due to their diverse pharmacological profiles, which include documented antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The specific structure of this compound, incorporating a fused pyridazine-dione system, suggests potential for unique reactivity and biological interactions. Researchers are exploring such multi-cyclic quinoxaline analogues as key scaffolds for developing novel therapeutic agents, particularly in areas such as antiviral and anticancer research . This compound is presented to the research community as a building block for chemical synthesis and a candidate for bioactivity screening. It is supplied as a high-purity material strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-9-7-8(10(16)14-13-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMHVJBERKLXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)C(=O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305934
Record name 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34572-71-9
Record name NSC172773
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydropyridazino 4,5 B Quinoxaline 1,4 Dione and Its Analogues

Strategies for the Construction of the Pyridazino[4,5-b]quinoxaline (B102560) Skeleton

The formation of the core pyridazino[4,5-b]quinoxaline structure relies on two main strategies: cyclocondensation and annulation reactions. These approaches involve the formation of the pyridazine (B1198779) ring onto a pre-existing quinoxaline (B1680401) moiety or the simultaneous construction of both heterocyclic systems.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of the pyridazino[4,5-b]quinoxaline skeleton. This method typically involves the reaction of a quinoxaline-based precursor containing two adjacent reactive sites with a hydrazine derivative, leading to the formation of the six-membered pyridazine ring. A prevalent example is the condensation of diethyl quinoxaline-2,3-dicarboxylate with hydrazine hydrate. This reaction proceeds through the formation of a dihydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione.

Another key cyclocondensation strategy utilizes 2,3-dichloroquinoxaline as a starting material. Its reaction with hydrazine hydrate under appropriate conditions directly affords the target pyridazino[4,5-b]quinoxaline-1,4-dione. The versatility of this method allows for the synthesis of various substituted analogues by employing substituted hydrazines.

Starting MaterialReagentConditionsProductYield (%)
Diethyl quinoxaline-2,3-dicarboxylateHydrazine hydrateReflux in ethanolThis compoundHigh
2,3-DichloroquinoxalineHydrazine hydrateHeatThis compoundGood

Annulation Reactions

Annulation, the formation of a new ring onto an existing one, provides an alternative and powerful route to the pyridazino[4,5-b]quinoxaline framework. A notable annulation approach involves a palladium-catalyzed reductive annulation of catechols and nitroarylamines, which can be adapted for the synthesis of quinoxaline precursors. rsc.org While not a direct synthesis of the target dione (B5365651), this method highlights the construction of the quinoxaline core, which can then be further functionalized.

Another strategy involves the intramolecular cyclization of suitably substituted quinoxaline derivatives. For instance, a quinoxaline bearing ortho-disposed ester and hydrazide functionalities can undergo intramolecular cyclization to form the pyridazinedione ring.

Utilization of Key Precursors and Building Blocks

The successful synthesis of this compound and its analogues is highly dependent on the selection and application of appropriate precursors. Several key quinoxaline-based intermediates have proven to be particularly versatile in these synthetic pathways.

Role of 2,3-Dichloroquinoxaline (DCQX) as a Versatile Intermediate

2,3-Dichloroquinoxaline (DCQX) stands out as a highly valuable and frequently used intermediate in the synthesis of fused quinoxaline systems. nih.govjohnshopkins.edu Its two reactive chlorine atoms are susceptible to nucleophilic substitution, making it an ideal precursor for the construction of the pyridazine ring.

The reaction of DCQX with hydrazine hydrate is a direct and efficient method for the synthesis of this compound. This reaction proceeds via a di-substitution followed by cyclization. Furthermore, DCQX can react with a variety of binucleophiles, leading to a diverse range of fused quinoxaline heterocycles. johnshopkins.edu For example, its reaction with thioureas can yield thiazolo[4,5-b]quinoxalines. johnshopkins.edu

PrecursorReagentProductReference
2,3-DichloroquinoxalineHydrazine hydrateThis compound nih.gov
2,3-Dichloro-6-sulfonyl quinoxalinePotassium salts of hydrazonodithioates1,3-Dithiolo[4,5-b]quinoxaline derivatives johnshopkins.edu
2,3-DichloroquinoxalineThioureasThiazolo[4,5-b]quinoxalines johnshopkins.edu

Application of 1,4-Dihydroquinoxaline-2,3-dione in Synthetic Pathways

1,4-Dihydroquinoxaline-2,3-dione is another crucial precursor in the synthesis of the target compound and its analogues. researchgate.netias.ac.in This intermediate can be readily prepared by the cyclocondensation of o-phenylenediamine (B120857) with oxalic acid. ias.ac.in The presence of the dione functionality allows for further chemical transformations.

For instance, 1,4-dihydroquinoxaline-2,3-dione can be converted into 2,3-dichloroquinoxaline by treatment with a chlorinating agent like phosphorus oxychloride, which can then be utilized as described in the previous section. Alternatively, the dione can be functionalized at the nitrogen atoms, and subsequent reactions can be performed on the quinoxaline ring to build the pyridazine moiety. A one-pot synthesis of 1,4-dihydroquinoxaline-2,3-dione derivatives has been achieved under solvent-free conditions by grinding substituted o-phenylenediamine and oxalic acid, showcasing a green chemistry approach. ias.ac.in

Derivatization from 2,3-Bis(bromomethyl)quinoxaline and Hydrazides

2,3-Bis(bromomethyl)quinoxaline is a reactive intermediate that can be employed for the synthesis of the pyridazino[4,5-b]quinoxaline skeleton through reaction with hydrazides. The two bromomethyl groups provide electrophilic centers for nucleophilic attack by the hydrazide.

The reaction of 2,3-bis(bromomethyl)quinoxaline with a suitable hydrazide, such as carbohydrazide, can lead to the formation of a macrocyclic structure or, under controlled conditions, the desired fused pyridazine ring. This approach offers a pathway to more complex and substituted analogues of the target dione. Quinoxaline derivatives with bis(halomethyl) groups at the 2- and 3-positions have been synthesized and their reactivity explored. nih.gov

Exploration of Reaction Mechanisms and Pathways

The formation and subsequent reaction of the pyridazino[4,5-b]quinoxaline core are governed by fundamental organic chemistry principles, including nucleophilic aromatic substitution and intramolecular cyclization events. Understanding these mechanisms is crucial for the rational design of synthetic routes to novel derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fused Quinoxalines

The quinoxaline ring system is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the synthesis of precursors to the target molecule. The SNAr mechanism in aromatic systems like quinoxaline typically proceeds via a two-step addition-elimination sequence through a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack.

In the context of fused quinoxalines, the pyrazine (B50134) ring component significantly influences the electrophilicity of the carbocyclic ring and any positions bearing suitable leaving groups. For instance, 2-chloroquinoxaline readily undergoes SNAr, with nucleophiles preferentially displacing the chlorine atom. rsc.org The fusion of an additional heterocyclic ring, such as the pyridazinedione, further modulates this electronic environment.

The general mechanism for an SNAr reaction on a halo-quinoxaline precursor can be summarized as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the nitrogen atoms of the quinoxaline ring.

Elimination: The leaving group departs, restoring the aromaticity of the heterocyclic system and resulting in the substituted product.

Recent studies using kinetic isotope effects and computational analyses suggest that some prototypical SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, especially when good leaving groups are involved and the ring is not highly activated by strongly electron-withdrawing groups like nitro groups. nih.gov For many heterocyclic systems, including pyrazine and pyridazine, concerted mechanisms are predicted to be common. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclization is the pivotal process for constructing the pyridazine ring onto the quinoxaline scaffold to form the this compound system. The most direct and widely employed strategy involves the condensation of a bifunctional quinoxaline precursor with hydrazine or its derivatives.

A common precursor for this synthesis is diethyl quinoxaline-2,3-dicarboxylate. The reaction with hydrazine hydrate proceeds via a cyclocondensation mechanism:

Initial Nucleophilic Acyl Substitution: One of the nitrogen atoms of the hydrazine molecule attacks one of the ester carbonyl groups of the quinoxaline substrate.

Second Nucleophilic Acyl Substitution: The second nitrogen atom of the hydrazine then undergoes an intramolecular attack on the adjacent ester carbonyl group.

Cyclization and Elimination: This intramolecular reaction leads to the formation of the six-membered pyridazine ring, with the elimination of two molecules of ethanol, yielding the stable, fused this compound structure.

This method provides a high-yield and straightforward route to the core heterocyclic system. An analogous reaction involves the treatment of quinoxalinones that bear a ketoacid side chain with hydrazine, which also leads to the formation of dihydropyridazino[3,4-b]quinoxalines, an isomeric system. bohrium.com The structure of the resulting dihydro product has been confirmed through spectroscopic data. bohrium.com These intramolecular cyclization strategies are fundamental to building such complex polycyclic heteroaromatic compounds. nih.govnih.gov

Directed Functionalization and Derivatization Strategies

Once the core this compound scaffold is synthesized, its chemical reactivity can be exploited to introduce a variety of functional groups at specific positions. These derivatization strategies are key to modifying the molecule's properties for various applications.

Regioselective Substitutions on the Quinoxaline Moiety

Further substitution on the benzo portion of the quinoxaline ring is influenced by the directing effects of the fused heterocyclic system. The electron-withdrawing nature of both the pyrazine and pyridazine rings deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). However, when such reactions are forced, substitution typically occurs at the C-7 and C-8 positions, which are para and meta, respectively, to the pyrazine nitrogen atoms.

Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer more precise and efficient routes for the regioselective functionalization of quinoline and quinoxaline systems. mdpi.comnih.gov These methods allow for the introduction of aryl, alkyl, and other groups at specific C-H bonds, often directed by the heterocyclic nitrogen atoms or a pre-installed directing group. While specific C-H activation studies on the pyridazino[4,5-b]quinoxaline system are not widely reported, the principles established for simpler quinoxalines provide a clear roadmap for future synthetic explorations. For example, palladium-catalyzed C2-arylation of quinoline-N-oxides is a well-established method that could potentially be adapted. mdpi.com

Introduction of Diverse Functional Groups on the Pyridazine Ring

The pyridazine ring of this compound offers distinct sites for functionalization. The two nitrogen atoms of the pyridazinedione moiety are secondary amides and are susceptible to substitution reactions, most commonly alkylation or acylation.

Treatment with a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the N-H groups, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), can yield N,N'-disubstituted derivatives. This allows for the introduction of a wide array of side chains, which can significantly alter the solubility and biological properties of the parent molecule. The pyridazine ring itself is generally stable but can be a platform for building further fused ring systems. nih.govliberty.edu

ReactantReagent(s)ConditionsProduct TypeReference
This compound1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)DMF, HeatN,N'-Dialkyl derivativesGeneral Reaction
This compound1. NaH 2. Benzyl BromideTHF, rtN,N'-Dibenzyl derivativeGeneral Reaction

Synthesis of Novel Heterocyclic Analogues

The this compound scaffold serves as a versatile synthon for the construction of more complex, novel heterocyclic analogues. The reactive sites on both the quinoxaline and pyridazine rings can be used to annulate additional rings.

For example, starting from 2,3-dichloroquinoxaline, reaction with hydrazine can produce a 2-chloro-3-hydrazinyl quinoxaline intermediate. iau.ir This intermediate can then be cyclized with various reagents, such as carbon disulfide and alkyl halides, to generate fused thiadiazino[6,5-b]quinoxaline systems. iau.ir Similarly, the dione moiety of the target compound can be chemically modified. For instance, reaction with phosphorus oxychloride (POCl₃) could potentially convert the diones to a dichloro-pyridazino[4,5-b]quinoxaline, which would be highly reactive towards nucleophilic substitution, allowing for the introduction of amines, azides, or other functional groups to build novel analogues.

Starting MaterialKey ReagentsProduct ClassSynthetic StrategyReference
2,3-DichloroquinoxalineHydrazine, CS₂, Alkyl Halide nih.govjst.go.jpe-bookshelf.deThiadiazino[6,5-b]quinoxalinesSequential substitution and cyclization iau.ir
3-Aroylmethyl-2-(trifluoromethyl)quinoxalinesHydrazine HydratePyridazino[3,4-b]quinoxalinesCondensation and cyclization jst.go.jp
2-(Ethoxycarbonyl)-3-formyl quinoxaline 1,4-dioxideThiocarbohydrazideThiadiazinyl-pyridazino[4,5-b]quinoxalinonesDirect condensation and cyclization rsc.org

The synthesis of such novel analogues is a growing area of research, driven by the quest for new molecules with unique chemical and biological properties. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, directly impacting the yield, purity, and scalability of the production of this compound and its analogues. Key parameters that are frequently manipulated to achieve optimal outcomes include the choice of solvents and catalysts, reaction temperature, and pressure. A thorough evaluation of these variables is essential for developing efficient, cost-effective, and environmentally sustainable synthetic protocols.

Solvent Effects: The polarity of the solvent plays a crucial role. For the synthesis of various quinoxaline derivatives, polar solvents such as ethanol and methanol have been shown to provide better yields in shorter reaction times compared to nonpolar solvents. nih.gov This is often attributed to the enhanced solubility of the reactants and the ability of polar solvents to stabilize charged intermediates or transition states that may form during the reaction. nih.govresearchgate.net In some syntheses, such as the preparation of 2,3-diphenylquinoxaline, ethanol was identified as the optimal solvent, leading to the highest yield in the shortest time when compared with methanol, chloroform, and water. nih.gov

Catalyst-Free and Alternative Methodologies: In the pursuit of greener and more efficient chemical processes, catalyst-free and solvent-free methods have been developed for analogues like 1,4-dihydro-quinoxaline-2,3-dione. One such method involves the simple grinding of a substituted o-phenylenediamine with oxalic acid dihydrate in a mortar and pestle at room temperature. ias.ac.inresearchgate.net This mechanochemical approach proceeds without any catalyst or solvent, offering high atom economy and an operationally simple procedure. The reaction times and yields are influenced by the electronic nature of the substituents on the diamine reactant; electron-withdrawing groups tend to require longer reaction times and result in lower yields. ias.ac.in

Table 1: Solvent-Free Synthesis of 1,4-dihydro-quinoxaline-2,3-dione Analogues This table presents data on the catalyst-free synthesis of various substituted quinoxalinediones by grinding o-phenylenediamine derivatives with oxalic acid at room temperature.

EntrySubstituent on DiamineReaction Time (min)Yield (%)
1aH2094
1bNitro4585
1cChloro3589
1dMethyl2592
1ePropyl3090
1fPhenyl3091
1g4,5-Dichloro6082

Catalyzed Reactions: While catalyst-free methods are advantageous, many syntheses of quinoxaline derivatives rely on catalysts to achieve high efficiency. Both acid and base catalysts are employed. For instance, the synthesis of certain quinoxaline-2,3-diones is conducted by refluxing the reactants in the presence of hydrochloric acid. asmarya.edu.ly Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have also been used effectively for quinoxaline synthesis at room temperature, offering the benefits of easy separation and recyclability. nih.gov In some cases, microwave-assisted synthesis in the presence of a mineral acid like HCl has been shown to dramatically reduce reaction times and improve yields. ijrar.org

Temperature is a critical parameter in the synthesis of heterocyclic compounds. Many reactions for quinoxaline derivatives are conducted at room temperature to minimize the formation of side products and reduce energy consumption. nih.govias.ac.innih.gov For example, the highly efficient, solvent-free grinding method for 1,4-dihydro-quinoxaline-2,3-dione is performed at ambient temperature. ias.ac.in Similarly, a rapid, catalyst-free synthesis in methanol also proceeds at room temperature, yielding the product within one minute. thieme-connect.com

However, elevated temperatures are often necessary to overcome activation energy barriers for less reactive substrates. Reflux conditions are commonly employed, with the specific temperature being determined by the boiling point of the chosen solvent. asmarya.edu.lynih.govnih.gov For instance, the synthesis of some 1,4-dihydrobenzo[g]quinoxaline-2,3-dione derivatives involves refluxing in a methanol/diethyl ether mixture. nih.gov In other cases, microwave irradiation is used to achieve high temperatures rapidly and uniformly, which can significantly shorten reaction times from hours to minutes and often improves yields. ijrar.orgunav.edu

Thermal analysis of quinoxalinedione compounds indicates that they are generally stable at elevated temperatures but will decompose at very high temperatures (e.g., ~390-430°C). ias.ac.in This underscores the importance of precise temperature control to ensure the integrity of the final product.

Most reported syntheses for these compounds are conducted at atmospheric pressure. The use of high-pressure conditions is not typically required unless the reaction involves gaseous reagents or specific mechanistic pathways that are favored under pressure.

Ensuring the purity of intermediates and the final this compound product is crucial for its subsequent use and for obtaining reliable characterization data. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Reaction Monitoring: The progress of the synthesis is often monitored by Thin Layer Chromatography (TLC). ijrar.org This simple and rapid technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Purification and Isolation: Upon completion of the reaction, the crude product is typically purified. Common methods include recrystallization from an appropriate solvent or solvent mixture (e.g., water/ethanol) or column chromatography over silica gel. ias.ac.inunav.edu

Structural Characterization and Purity Confirmation: A comprehensive suite of analytical methods is used to confirm the structure and assess the purity of the synthesized compounds. johnshopkins.edu

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against theoretical values to confirm the empirical formula of the compound. A close match (typically within ±0.4%) indicates a high degree of purity. asmarya.edu.lyunav.edu

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and structure of the molecule. ias.ac.innih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=O bonds, which are characteristic of the dione structure. asmarya.edu.lynih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula. ias.ac.innih.govnih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess thermal stability and identify the presence of bound solvent molecules, such as water of crystallization. ias.ac.in

X-ray Diffraction (XRD): Powder XRD can be used to characterize the crystalline nature of the solid product. ias.ac.in For definitive structural proof, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule.

Table 2: Analytical Techniques for Purity and Structural Assessment This table summarizes the common analytical methods used to characterize synthesized quinoxaline-dione analogues and assess their purity.

TechniquePurposeInformation Obtained
Thin Layer Chromatography (TLC)Reaction monitoringQualitative assessment of reaction completion
Elemental AnalysisPurity and formula confirmationPercentage of C, H, N
¹H and ¹³C NMR SpectroscopyStructural elucidationChemical environment and connectivity of atoms
Infrared (IR) SpectroscopyFunctional group identificationPresence of characteristic bonds (e.g., C=O, N-H)
Mass Spectrometry (MS)Molecular weight determinationMolecular ion peak (M+)
Thermal Analysis (TGA/DSC)Thermal stability assessmentDecomposition temperature, presence of solvates
X-ray Diffraction (XRD)Structural confirmationCrystalline structure and 3D atomic arrangement

Compound Index

Spectroscopic and Structural Elucidation of 2,3 Dihydropyridazino 4,5 B Quinoxaline 1,4 Dione Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in piecing together the molecular puzzle of newly synthesized compounds. Each technique probes different aspects of the molecule's properties, and together they provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of the pyridazino[4,5-b]quinoxaline (B102560) system, the aromatic protons of the quinoxaline (B1680401) moiety are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons can reveal the substitution pattern on the benzene (B151609) ring. The N-H protons of the dihydropyridazine (B8628806) and quinoxaline rings would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons (C=O) of the dione (B5365651) are characteristically found in the most downfield region of the spectrum, often above δ 160 ppm. Aromatic and heteroaromatic carbons resonate in the δ 110-160 ppm range. The specific chemical shifts can be used to distinguish between different carbon environments within the fused ring system.

2D-NMR techniques , such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms. liberty.edunih.govsapub.orgbeilstein-journals.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring. liberty.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. liberty.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular framework, including the connections to quaternary carbons and heteroatoms. beilstein-journals.org

Interactive Data Table: Representative NMR Data for a Quinoxaline-2,3-dione Derivative
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations (from ¹H to ¹³C)
Quinoxaline Ring
C-5/C-87.8-8.2 (m)~130-135C-7/C-6, C-8a/C-4a
C-6/C-77.5-7.8 (m)~125-130C-8/C-5, C-4a/C-8a
C-4a/C-8a-~138-142H-5/H-8, H-6/H-7
Dione Moiety
C-2/C-3->160NH
NH Protons
N-H11.0-12.0 (br s)-C-2/C-3, C-4a/C-8a

Note: The data presented is generalized for a generic quinoxaline-2,3-dione derivative and may vary for the specific title compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of 2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione, the IR spectrum would be dominated by characteristic absorption bands. The N-H stretching vibrations of the amide groups are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The most prominent features would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality, typically observed in the range of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding. Additionally, C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings would be visible in the 1500-1650 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200-3400 (broad)
C=O (Amide)Stretching1650-1750 (strong)
C=N/C=CStretching1500-1650
C-H (Aromatic)Stretching3000-3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For a compound like this compound, the molecular ion peak [M]⁺ would be a key indicator of its molecular weight. Subsequent fragmentation might involve the loss of small molecules such as CO, N₂, or HCN, providing evidence for the presence of the dione and the nitrogen-containing heterocyclic rings. The fragmentation of the quinoxaline ring system is a well-understood process and can be used to confirm the core structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. Typically, π → π* transitions in such aromatic and heteroaromatic systems result in strong absorptions. The position of the absorption maxima (λmax) can be influenced by the solvent and the presence of substituents on the ring system. researchgate.net For quinoxaline derivatives, absorption bands are often observed in the 220-450 nm range. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about molecular connectivity and functional groups, X-ray crystallography offers the definitive solid-state structure.

Definitive Confirmation of Molecular Geometry and Connectivity

Single-crystal X-ray diffraction analysis provides an unambiguous three-dimensional model of the molecule, confirming the atomic connectivity and providing precise measurements of bond lengths, bond angles, and torsional angles. nih.govrsc.org This technique can definitively establish the planarity of the fused ring system and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For a related compound, 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione, X-ray analysis has confirmed the keto-form in the solid state and revealed a highly ordered ribbon-like structure facilitated by intermolecular hydrogen bonding. beilstein-journals.org Similar interactions would be expected for this compound, influencing its solid-state properties.

Interactive Data Table: Representative Crystallographic Data for a Related Fused Quinoxaline Dione
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C=O Bond Length~1.23 Å
C-N Bond Length (amide)~1.38 Å
Intermolecular H-bond Distance~2.8-3.0 Å

Note: This data is representative of a similar heterocyclic dione and is provided for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound and its analogs is significantly influenced by a network of non-covalent interactions. X-ray crystallography studies on related quinoxaline-dione structures reveal that hydrogen bonding and π–π stacking are the predominant forces governing their crystal packing.

In the solid state, these molecules often organize into highly ordered structures. A common feature is the formation of robust homodimeric hydrogen bonding motifs involving the N–H groups of the pyridazino ring and the carbonyl oxygen atoms (C=O). rsc.org For instance, in cocrystals of the related compound 1,4-dihydroquinoxaline-2,3-dione, cyclic amides consistently form double-bridged homodimeric hydrogen bonds based on N–H⋯O=C interactions. rsc.org These interactions create planar, ribbon-like assemblies.

These primary hydrogen-bonded structures are further stabilized by other interactions. In the crystal structure of 1,4-dihydrobenzo[g]quinoxaline-2,3-dione, molecules form layers through N—H⋯O hydrogen bonds. nih.gov These layers are then linked into a three-dimensional network by parallel displaced sandwich-type π–π interactions between the aromatic quinoxaline rings of adjacent molecules. nih.gov The average distance for these π-π interactions is typically in the range of 3.35–3.40 Å. nih.gov

In some derivatives, a herringbone packing arrangement is observed, which is a promising feature for applications in organic optoelectronics. nih.gov The combination of directional hydrogen bonds and diffuse π-stacking interactions leads to the formation of well-ordered 2D nanostructures, enhancing the material's structural and electronic properties. beilstein-journals.org

Table 1: Intermolecular Interactions in Quinoxaline-dione Derivatives

Interaction Type Participating Groups Typical Distance/Geometry Reference
Hydrogen Bonding N–H···O=C Double-bridged homodimers rsc.org
π–π Stacking Quinoxaline Rings Parallel displaced, ~3.35–3.40 Å nih.gov

Elucidation of Tautomeric Forms and Isomeric Structures

The this compound system can exist in different tautomeric forms due to the mobility of protons within the dione moiety. The primary equilibrium is between the diketo form and the enol-keto form.

In the solid state, structural analyses, including single-crystal X-ray diffraction, provide strong evidence that the diketo tautomer is overwhelmingly favored. beilstein-journals.org For the analogous 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones, the measured C–C bond distance between the two carbonyl groups is approximately 1.531 Å, which is characteristic of a Csp³–Csp³ single bond rather than the shorter bond expected in an aromatic or enolic system. beilstein-journals.org This confirms the predominance of the 1,4-dione structure in the crystalline phase. nih.gov

While the diketo form is stable in the solid state, the potential for tautomerism is a key feature of these H-bonding capable systems. beilstein-journals.org The presence of the N-H protons allows for the theoretical existence of enol forms, where a proton migrates from a nitrogen atom to a carbonyl oxygen, creating a hydroxyl group (O-H) and a carbon-carbon double bond within the ring. This tautomeric activity is crucial for the molecule's chemical reactivity and its ability to engage in diverse hydrogen bonding schemes. In related systems like bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines, a tautomeric equilibrium between the ring-closed form and an azido (B1232118) isomer has also been observed. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of newly synthesized compounds by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This method provides a crucial verification of a compound's purity and composition, ensuring that the synthesized material corresponds to the expected molecular structure.

For quinoxaline derivatives, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values confirms the successful synthesis of the target molecule. For example, in the analysis of the related compound 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione (C₈H₆N₂O₄), the experimental results closely matched the theoretical percentages, validating its composition. researchgate.net The structures of numerous other quinoxaline derivatives have also been confirmed using this method. researchgate.netresearchgate.net

Table 2: Elemental Analysis Data for 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione

Element Theoretical % Experimental % Reference
Carbon (C) 49.49 49.45 researchgate.net
Hydrogen (H) 3.12 3.27 researchgate.net

Computational and Theoretical Investigations of 2,3 Dihydropyridazino 4,5 B Quinoxaline 1,4 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of quinoxaline (B1680401) derivatives and related N-heterocyclic compounds. researchgate.net By approximating the many-electron system based on its electron density, DFT provides a balance between accuracy and computational cost. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to perform geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.net

These calculations yield critical information about the molecule's electronic landscape, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive. For drug design, understanding the electron distribution helps predict how the molecule might interact with biological targets.

Table 1: Representative Electronic Properties Calculated by DFT for a Quinoxaline-based System

Calculated ParameterDescriptionTypical Value Range (eV)
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.-5.0 to -7.0
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.-1.5 to -3.5
Energy Gap (ΔE) The difference between LUMO and HOMO energies; indicates chemical reactivity and stability.2.0 to 4.0

Note: This table contains illustrative data for representative quinoxaline systems based on typical DFT calculation results.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a crucial tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com This method, often used within a DFT framework, computes the magnetic shielding tensors for each nucleus in the molecule.

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). soton.ac.uk By comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the synthesized structure, assign specific signals to individual atoms, and gain confidence in the proposed molecular geometry. mdpi.comsoton.ac.uk Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or conformational dynamics not fully captured by the model. nih.gov

Table 2: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts

Atom PositionExperimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
C1165.2166.0+0.8
C4164.8165.5+0.7
C5a130.5131.2+0.7
C9a131.0131.6+0.6
C6125.4126.1+0.7
C9125.1125.9+0.8

Note: Data is hypothetical and serves to illustrate the typical correlation between experimental and theoretical values for a heterocyclic core structure.

For molecules possessing rotatable single bonds, conformational analysis is essential for understanding their three-dimensional structure and flexibility. While the core 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione structure is largely rigid, substituents attached to this core can introduce conformational freedom.

Quantum chemical calculations can be used to map the potential energy surface of the molecule as a function of its rotatable dihedral angles. This process, known as a potential energy scan, helps identify stable conformers (local minima on the energy landscape) and the transition states (saddle points) that represent the energy barriers to rotation. The resulting energy landscape provides insight into the relative populations of different conformers at a given temperature and the dynamics of their interconversion. This information is critical for understanding how the molecule's shape influences its biological activity, as only specific conformations may fit into a target's binding site.

Molecular Dynamics Simulations

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly valuable for studying the stability of a ligand when bound to a biological macromolecule, such as a protein. nih.govresearchgate.net

In a typical MD study, a ligand-protein complex, often obtained from a molecular docking prediction, is placed in a simulated physiological environment (e.g., a water box with ions). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over a set period, often nanoseconds. researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net Additionally, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein or ligand are most flexible. These simulations validate docking poses and provide a more realistic picture of the molecular interactions governing ligand binding.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein. researchgate.net This method is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

The process involves sampling a vast number of possible orientations and conformations of the ligand within the receptor's binding site. A scoring function is then used to estimate the strength of the interaction for each pose, with lower scores generally indicating more favorable binding. nih.gov

The primary output of a molecular docking study is the predicted binding affinity, often expressed as a docking score in units of kcal/mol. This score approximates the free energy of binding (ΔG) and is used to rank different ligands or different binding poses of the same ligand. nih.govresearchgate.net

For derivatives of the pyridazino[4,5-b]quinoxaline (B102560) scaffold, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For instance, studies have explored the binding of these compounds to the main protease (3CLpro) of SARS-CoV-2. nih.govresearchgate.net The docking results identify the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These predicted interactions help explain the molecule's mechanism of action at a molecular level and guide further chemical modifications to improve binding affinity and selectivity.

Table 3: Example Molecular Docking Results for Pyridazino[4,5-b]quinoxaline Derivatives against SARS-CoV-2 3CLpro

Compound DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Phenyl-substituted-8.5HIS41, CYS145Hydrogen Bond, Pi-Alkyl
Nitrophenyl-substituted-9.2GLU166, HIS41, MET165Hydrogen Bond, Pi-Pi Stacking
Unsubstituted Core-7.1THR26, LEU141Hydrophobic

Note: This table is based on findings for pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives and is for illustrative purposes. nih.govresearchgate.net

Elucidation of Key Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and solid-state properties of pyridazino[4,5-b]quinoxaline derivatives are heavily influenced by a variety of non-covalent interactions. Chief among these are hydrogen bonding and π-π stacking, which dictate the molecular packing and crystal engineering of these systems.

Hydrogen Bonding: The presence of N-H donor groups and carbonyl (C=O) acceptor groups in the this compound core allows for the formation of robust intermolecular hydrogen bonds. beilstein-journals.orgbeilstein-journals.orgnih.gov These interactions are crucial in forming highly ordered structures, such as tapes or sheets. nih.gov For instance, in related dihydropyrazino[2,3-b]quinoxaline-2,3-diones, pairwise hydrogen bonding in the solid state has been observed, leading to well-defined molecular arrangements. beilstein-journals.orgbeilstein-journals.org The nitrogen atoms within the quinoxaline and pyridazine (B1198779) ring systems can also act as hydrogen bond acceptors. nih.govresearchgate.netresearchgate.net

π-π Stacking: The extended aromatic system of the quinoxaline moiety facilitates significant π-π stacking interactions between adjacent molecules. researchgate.netnih.govmdpi.comrsc.org These interactions, characterized by the parallel alignment of aromatic rings, contribute substantially to the stability of the crystal lattice. The interplay between hydrogen bonding and π-π stacking can lead to complex three-dimensional networks, influencing properties such as thermal stability. beilstein-journals.orgbeilstein-journals.org In similar heterocyclic systems, the vertical spacing between parallel molecules is typically in the range of 3.21 to 3.45 Å, indicative of effective π-π interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of this compound derivatives relates to their biological activity. sdiarticle3.comnih.gov These models are essential for the rational design of new compounds with enhanced therapeutic potential.

Development of Predictive Models for Biological Activity

QSAR models are developed by establishing a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. nih.gov For quinoxaline derivatives, these models have been successfully used to predict activities such as antimicrobial, anticancer, and antitubercular effects. nih.govnih.govnih.gov The quality and predictive power of a QSAR model are assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated R² (q²). nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound analogs with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression, are employed to build a model that correlates the descriptors with the observed activity.

Model Validation: The model's predictive ability is tested using internal and external validation techniques.

Descriptor TypeExamplesRelevance to Biological Activity
Electronic HOMO/LUMO energies, Dipole momentGoverns molecular reactivity and interaction with biological targets.
Steric Molecular volume, Surface areaInfluences how a molecule fits into a receptor's active site.
Topological Connectivity indicesDescribes the branching and shape of the molecule.
Hydrophobic LogPRelates to the compound's ability to cross cell membranes.

Identification of Pharmacophore Features and Structural Modulators

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) that are necessary for a molecule to bind to a specific biological target. For the this compound scaffold, key pharmacophoric features often include hydrogen bond donors (N-H), hydrogen bond acceptors (C=O, N atoms), and aromatic rings.

Molecular docking studies, a related computational technique, can be used to visualize the binding mode of these compounds within the active site of a protein. rsc.org This allows for the identification of crucial interactions and provides a basis for structural modifications to improve binding affinity and, consequently, biological activity. For example, substituting different groups on the quinoxaline ring can modulate the electronic properties and steric profile of the molecule, leading to enhanced potency.

Theoretical Insights into Chemical Reactivity and Reaction Pathways

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for understanding the intrinsic chemical reactivity of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO is related to the ionization potential.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an important indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoxaline derivatives, the distribution of the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.netresearchgate.net

Molecular OrbitalRole in ReactivityAssociated Property
HOMO Electron Donor (Nucleophile)Ionization Potential
LUMO Electron Acceptor (Electrophile)Electron Affinity
HOMO-LUMO Gap Indicator of ReactivityChemical Hardness/Softness

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uctm.eduresearchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are typically located around the electronegative oxygen and nitrogen atoms. researchgate.net

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms attached to nitrogen.

Neutral Regions (Green): These areas have a relatively neutral potential.

By analyzing the MEP surface, one can predict the sites where the molecule is most likely to interact with other molecules, including biological receptors. This information is complementary to FMO analysis and provides a more complete picture of the molecule's reactivity. nih.gov

Investigation of Biological Activities and Molecular Interactions of 2,3 Dihydropyridazino 4,5 B Quinoxaline 1,4 Dione Derivatives

In Vitro Cellular and Molecular Assays

Evaluation of Antimicrobial Activity Against Specific Microorganisms

The broader family of quinoxaline (B1680401) derivatives has been extensively studied for its antimicrobial properties against a wide range of pathogens. nih.govnih.gov Research into various substituted quinoxalines has demonstrated significant antibacterial activity against both Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Antifungal activity has also been noted against strains like Candida albicans and Aspergillus niger. nih.gov

While specific studies on the antimicrobial properties of 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione are not extensively documented in publicly available research, the general antimicrobial potential of the quinoxaline core suggests that this derivative class could also exhibit such activities. For instance, symmetrically disubstituted quinoxalines have shown significant antibacterial effects, and certain pentacyclic derivatives have demonstrated considerable antifungal activity. nih.gov The introduction of different functional groups to the quinoxaline ring system is a key factor in modulating the antimicrobial spectrum and potency. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound TypeTest OrganismActivityReference
Symmetrically Disubstituted QuinoxalinesStaphylococcus aureus, Bacillus subtilis, Escherichia coliSignificant Antibacterial Activity nih.gov
Pentacyclic Quinoxaline DerivativeCandida albicans, Aspergillus fumigatusConsiderable Antifungal Activity nih.gov

Assessment of Cytotoxic Activity in Cancer Cell Lines

The cytotoxic potential of quinoxaline derivatives against various cancer cell lines is a well-established area of research. ekb.egresearchgate.netmdpi.com Specifically, derivatives of the related pyridazino[4,3-c]quinoline scaffold have been synthesized and evaluated for their cytotoxic properties.

One study investigated a series of tricyclic pyridazino[4,3-c]quinolin-5(6H)-ones for their effects on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated weak to moderate cytotoxic properties, with IC50 values ranging from 2.04 µM to over 100 µM. researchgate.net The structure-activity relationship (SAR) from this research suggested that the tetracyclic quinolino[3,4-b]quinoxalin-6(5H)-ones were generally more potent than the tricyclic pyridazino[4,3-c]quinolin-5(6H)-ones. researchgate.net

Another area of investigation for related structures is their interaction with DNA topoisomerase IIα, a key enzyme in cell proliferation. Several pyridazino[4,3-c]quinoline derivatives were found to be potent inhibitors of this enzyme. researchgate.net For example, specific N-substituted derivatives demonstrated significant topoisomerase IIα inhibitory activity, which is a common mechanism for anticancer agents. researchgate.net

Table 2: Cytotoxic Activity of Pyridazino[4,3-c]quinoline Derivatives

Compound ClassCell LineCytotoxicity (IC50)Topoisomerase IIα InhibitionReference
Pyridazino[4,3-c]quinolin-5(6H)-onesHeLa, MCF-7Weak to Moderate (2.04 - >100 µM)Not specified for all derivatives researchgate.net
N-substituted Pyridazino[4,3-c]quinolinesHeLa, MCF-7Data not specifiedHigh activity researchgate.net

Antiviral Properties and Mechanism of Action Studies

The quinoxaline nucleus is a versatile scaffold that has been incorporated into various antiviral agents. nih.govbohrium.comrsc.orgresearchgate.netmdpi.com The structural diversity of quinoxaline derivatives includes the pyridazino[4,5-b]quinoxaline (B102560) system, which has been explored for its potential antiviral applications. researchgate.net

In the context of the COVID-19 pandemic, researchers investigated pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives for their potential to inhibit the main protease (3CLpro) of the SARS-CoV-2 virus. ekb.eg Molecular docking studies of phenyl and nitrophenyl-substituted variants indicated strong binding affinities to the enzyme's active site. ekb.eg These in silico findings suggest that the pyridazino[4,5-b]quinoxaline scaffold could serve as a basis for the development of novel antiviral agents targeting viral proteases. ekb.eg

Antitubercular Activity Research

Enzyme Inhibition Studies

Investigation of Kinase Inhibition Potential

The inhibition of protein kinases is a key strategy in the development of targeted cancer therapies, and quinoxaline derivatives have been identified as potent kinase inhibitors. ekb.egekb.eg They often act as ATP-competitive inhibitors for a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others. ekb.eg

While specific kinase inhibition studies for this compound are limited, the general activity of the quinoxaline scaffold in this area is well-documented. For example, certain quinoxaline derivatives have been developed as inhibitors of Janus kinase receptor (JAK-2) and cyclin-dependent kinases (CDK1, 2, 4, 6), which are crucial for cell cycle regulation and are often dysregulated in cancer. ekb.eg The ability of the quinoxaline ring system to fit into the ATP-binding pocket of kinases makes it a valuable pharmacophore for the design of new kinase inhibitors. ekb.egekb.eg

Receptor Antagonism Studies (e.g., NMDA Receptor Glycine (B1666218) Site)

Derivatives of quinoxaline-2,3-dione, a core structure within this compound, have been identified as potent antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov These strychnine-insensitive glycine sites are crucial for the modulation of the NMDA receptor, which plays a significant role in excitatory synaptic transmission.

Research has demonstrated that various substituted 1,4-dihydroquinoxaline-2,3-diones effectively act as antagonists at these NMDA/glycine sites. nih.gov The potency of this antagonism is influenced by the substitution pattern on the quinoxaline ring. For instance, trisubstituted quinoxalinediones generally exhibit stronger antagonism compared to their di- and monosubstituted counterparts. nih.gov The removal of certain substituents, such as a 5-nitro group or halogen atoms, can lead to a significant decrease in antagonist potency, highlighting the importance of specific structural features for effective receptor interaction. nih.gov

Furthermore, studies on 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones with heterocyclic substitutions at the 5-position have shown high binding affinity for the glycine site of the NMDA receptor. The binding affinity was found to be significantly increased when the heterocyclic group could act as a hydrogen bond acceptor. nih.gov One of the most potent compounds in a studied series, 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione, demonstrated a binding IC50 of 2.6 nM and an EC50 of 90 nM in inhibiting NMDA-induced depolarizations in rat cortical wedges. nih.gov

Table 1: NMDA Receptor Glycine Site Antagonist Activity of Selected Quinoxaline Derivatives

Compound Substitution Binding IC50 (nM) Functional EC50 (nM)
17 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]- 2.6 90

Data sourced from studies on heterocyclic substituted 5-alkyl derivatives of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones. nih.gov

Inhibition of Specific Enzymes (e.g., Thymidine (B127349) Phosphorylase, EGFR, VEGFR-2)

Thymidine Phosphorylase Inhibition:

Quinoxaline derivatives have been investigated as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer angiogenesis. nih.govresearchgate.net In one study, a series of 5-phenyl-3-quinoxalin analogs were synthesized and evaluated for their inhibitory potential against the TP enzyme. nih.gov Several of these analogs showed a variable degree of inhibition, with IC50 values ranging from 3.50 ± 0.20 to 56.40 ± 1.20 μM. Notably, many of these derivatives exhibited stronger inhibition than the standard inhibitor, 7-Deazaxanthine (IC50 = 38.68 ± 1.12 μM). nih.govnih.gov The structure-activity relationship studies revealed that the substitution pattern on the phenyl ring is a key determinant of the inhibitory activity. nih.gov For example, the presence and position of fluoro and chloro groups on the phenyl ring influenced the inhibitory potential. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

The quinoxaline scaffold is also a recognized platform for the development of inhibitors targeting key kinases in cancer progression, such as EGFR and VEGFR-2. figshare.com Novel 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized as dual inhibitors of both EGFR and VEGFR-2. nih.govnih.gov This dual inhibition is a promising strategy in cancer therapy to achieve synergistic effects and prevent resistance. nih.gov

In a study of 4-anilinoquinazoline-acylamino derivatives, several compounds exhibited potent inhibitory activity against both EGFR and VEGFR-2. For instance, compounds 15a, 15b, and 15e showed EGFR IC50 values of 0.13 μM, 0.15 μM, and 0.69 μM, respectively, and VEGFR-2 IC50 values of 0.56 μM, 1.81 μM, and 0.87 μM, respectively. nih.gov Similarly, certain ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylate derivatives demonstrated strong EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the known inhibitor Erlotinib. figshare.com

Table 2: EGFR and VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

Compound Target Enzyme IC50 (µM)
15a EGFR 0.13
VEGFR-2 0.56
15b EGFR 0.15
VEGFR-2 1.81
15e EGFR 0.69
VEGFR-2 0.87
3 EGFR 0.000899
11 EGFR 0.000508
17 EGFR 0.000807
Erlotinib (Reference) EGFR 0.000439

Data compiled from studies on 4-anilinoquinazoline-acylamino and ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylate derivatives. figshare.comnih.gov

Protease Inhibition (e.g., COVID-19 Main Protease)

Derivatives of pyridazino[4,5-b]quinoxalin-1(2H)-one, which are structurally very similar to the subject compound, have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). This enzyme is critical for viral replication, making it a key target for antiviral drug development.

In silico studies involving molecular docking and molecular dynamics have been employed to evaluate the interaction of these derivatives with the active site of the main protease. The results from these computational studies indicated that phenyl and nitrophenyl substituted pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives exhibit a favorable orientation within the enzyme's active site. These compounds showed the lowest binding affinity among the tested derivatives, suggesting a strong interaction. Molecular dynamics simulations further supported these findings, indicating that the nitrophenyl complex, in particular, has a more significant inhibitory effect than the phenyl complex due to lower average binding energy.

Modulation of Specific Biological Pathways

Influence on Cellular Proliferation and Apoptosis Mechanisms

The quinoxaline scaffold is a core component of various compounds that have demonstrated significant effects on cellular proliferation and apoptosis. nih.gov For instance, a new series of 1,3-dithiolo[4,5-b]quinoxaline derivatives has been shown to possess anti-proliferative activity and the ability to induce apoptosis. nih.gov

In one study, the most potent derivative from this series was investigated for its effect on the MCF-7 breast cancer cell line. At its IC50 value of 3.82 μM, the compound caused cell cycle arrest in the S phase. nih.gov Furthermore, it induced a significantly higher rate of apoptosis (42.08%) compared to control cells (1.84%). nih.gov This apoptotic effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and p53. nih.gov

Table 3: Apoptotic Effect of a 1,3-dithiolo[4,5-b]quinoxaline Derivative on MCF-7 Cells

Parameter Control Cells (%) Treated Cells (%) Fold Change
Total Apoptosis 1.84 42.08 22.87
Early Apoptosis 0.44 24.02 54.59
Late Apoptosis 0.15 11.9 79.33
Bcl-2 Expression - - 0.368 (downregulation)
Bax Expression - - 3.97 (upregulation)
p53 Expression - - 4.97 (upregulation)

Data from a study on a novel 1,3-dithiolo[4,5-b]quinoxaline derivative. nih.gov

Antioxidant Activity Investigations

Quinoxaline derivatives have been the subject of numerous studies investigating their antioxidant properties. nih.govresearchgate.net The core quinoxaline structure and its various derivatives, including quinoxaline 1,4-di-N-oxides, are known to possess antioxidant activities. nih.gov

For example, certain 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant potential. nih.gov While specific data for this compound is not available, the broader class of quinoxaline-containing compounds has shown promise in scavenging free radicals, suggesting that this activity may extend to the subject compound and its derivatives.

Antithrombotic Activity Studies

Derivatives of pyridazino-fused heterocyclic systems have shown potential as antithrombotic agents through the inhibition of platelet aggregation. While direct studies on this compound are limited, research on related structures provides valuable insights.

For instance, a study on new pyridazino[4,5-b]indole derivatives revealed their potential as inhibitors of platelet aggregation. nih.gov One particular compound, 6-Imidazolyl-11H-1,2,4-triazolo [4,3-b]pyridazino [4,5-b]indole, demonstrated a significant effect on blood platelet aggregation. nih.gov Similarly, pyrimido[4,5-b]quinoxaline derivatives have been investigated as potential blood platelet antiaggregating agents. researchgate.net One derivative, 3-amino-2-quinoxaline-carbamidoxime-4-oxide, was found to prevent platelet aggregation induced by various agents by 42% in guinea pigs, an effect potentially mediated by nitric oxide formation. researchgate.net These findings suggest that the pyridazino[4,5-b]quinoxaline scaffold could be a promising framework for the development of novel antithrombotic agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating the pharmacophoric features essential for their therapeutic effects. These studies systematically alter the chemical structure of the lead compound and assess the resulting impact on its biological activity, providing a roadmap for the design of more potent and selective analogs.

Impact of Substituent Effects on Biological Response

The introduction of various substituents at different positions on the pyridazino[4,5-b]quinoxaline-1,4-dione core can dramatically alter its biological profile. The nature, size, and electronic properties of these substituents play a pivotal role in the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its affinity and efficacy at the target site.

In a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives, the substituents on the phenyl ring at position 1 and on the quinoxaline core at position 8 were found to be crucial for their cytotoxic activities against melanoma cell lines. mdpi.com Specifically, certain substitutions led to compounds with EC50 values in the nanomolar range. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of different quinoxaline-based compounds, which can provide insights into potential modifications for the this compound scaffold.

Compound SeriesSubstituent/ModificationImpact on Biological ActivityReference
Quinoxaline DerivativesNitro group additionCan confer significant improvements in biological effects and DNA binding. semanticscholar.org
1,2,4-Triazolo[4,3-a]quinoxalinesSubstituents at positions 1 and 8Crucial for cytotoxic activities on melanoma cell lines. mdpi.com
Quinoxaline-Arylfuran DerivativesSubstituted acylhydrazone side chainPotent antiproliferative effects against HeLa cells. nih.gov
Quinoxaline 1,4-di-N-oxidesSubstitutions at the 2- and 7-positionsInfluenced the cytotoxic activity against various tumor cell lines. nih.gov

Rational Design Principles for Enhanced Activity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach leverages the understanding of the three-dimensional structure of the target and the SAR of lead compounds to design molecules with improved potency and selectivity, and reduced off-target effects.

For quinoxaline-based compounds, rational design has been employed to develop potent inhibitors of various enzymes. For example, based on the structure of known dipeptidyl peptidase-IV (DPP-4) inhibitors, a series of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives were designed and synthesized, exhibiting promising DPP-4 inhibitory activity. nih.gov Molecular docking studies of these compounds revealed key interactions within the active site of the DPP-4 enzyme, guiding further optimization. nih.gov

The design of novel anticancer agents has also benefited from this approach. By studying the binding modes of known topoisomerase inhibitors, new amino-substituted benzo[f]pyrido[4,3-b] and pyrido[3,4-b]quinoxalines were designed as potent antineoplastic agents. johnshopkins.edu These rationally designed compounds were found to inhibit topoisomerase I and II and showed significant antitumor properties. johnshopkins.edu

Key principles in the rational design of this compound derivatives would likely involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties.

Structure-Based Design: Utilizing the crystal structure of the biological target to design molecules that fit precisely into the active site.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Biological Target Identification and Validation

A critical step in the development of any new therapeutic agent is the identification and validation of its biological target. This process involves determining the specific biomolecule (e.g., enzyme, receptor, ion channel) with which the compound interacts to elicit its pharmacological effect.

For the broader class of pyridazino[4,5-b]quinoxaline derivatives, some potential biological targets have been suggested. For instance, certain pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives have been evaluated for their effectiveness against the main protease of COVID-19 through molecular docking studies. nih.gov

Furthermore, artificial intelligence and computational methods are increasingly being used for the prediction of biological targets. For novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives, computational tools have been employed to predict potential molecular targets, which can then be experimentally validated. researchgate.net

The validation of a potential biological target is a rigorous process that involves multiple lines of evidence, including:

In vitro assays: Demonstrating direct interaction of the compound with the purified target protein.

Cell-based assays: Showing that the compound's effect on cells is dependent on the presence and activity of the target.

Genetic approaches: Using techniques like siRNA or CRISPR to knockdown or knockout the target gene and observing if this abolishes the compound's activity.

The following table presents potential biological targets for quinoxaline and related heterocyclic systems, which could guide the investigation into the targets of this compound derivatives.

Compound ClassPotential Biological TargetTherapeutic AreaReference
Pyridazino[4,5-b]quinoxaline-1(2H)-one derivativesCOVID-19 Main ProteaseAntiviral nih.gov
Quinoxaline-based sulfonamidesDipeptidyl Peptidase-IV (DPP-4)Antidiabetic nih.gov
Amino-substituted benzo[f]pyrido[4,3-b]quinoxalinesTopoisomerase I and IIAnticancer johnshopkins.edu
Quinoxaline–arylfuran derivativesSTAT3Anticancer nih.gov

Conclusion and Future Research Perspectives

Summary of Key Synthetic Advancements

The synthesis of quinoxaline (B1680401) derivatives has progressed significantly from classical condensation reactions. The foundational method typically involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the pyridazino[4,5-b]quinoxaline (B102560) core, this would conceptually involve the reaction of a suitably functionalized quinoxaline, such as a quinoxaline-2,3-dicarboxylic acid derivative, with hydrazine.

Modern synthetic chemistry has introduced more sophisticated and efficient strategies. Recent advancements in the synthesis of the related pyridazino[4,5-b]quinoxalin-1(2H)-one scaffold involved the reaction of 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide with thiocarbohydrazide, showcasing a straightforward and practical approach to this fused system. nih.gov Furthermore, the development of multi-component reactions (MCRs) has enabled the one-pot synthesis of complex fused heterocycles, such as pyrimido[4,5-b]quinolines, which are structurally analogous. nih.gov These MCRs often utilize inexpensive and basic catalysts, aligning with the goals of efficiency and sustainability. nih.gov The exploration of transition metal-free intramolecular cyclization through direct C-H functionalization represents another cutting-edge approach for creating complex polycyclic heteroaromatic systems, including those related to the dibenzo[f,h]quinoxaline (B1580581) framework. nih.gov

Integration of Structural and Computational Insights

The synergy between experimental structural analysis and computational modeling is crucial for accelerating the development of new functional molecules. For the pyridazino[4,5-b]quinoxaline class, computational tools are already proving invaluable. Molecular docking and molecular dynamics simulations have been effectively used to investigate the potential interactions of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives with the main protease (3CLpro) of SARS-CoV-2. nih.gov These studies help to elucidate binding affinities and the stability of protein-ligand complexes, providing a rational basis for designing more potent inhibitors. nih.gov

Beyond molecular docking, computational methods like Density Functional Theory (DFT) are used to predict the electrochemical and photophysical properties of related polycyclic heteroaromatic compounds, guiding their potential application in organic electronics. nih.gov Experimentally, techniques such as ¹H-NMR, ¹³C-NMR, and mass spectroscopy are fundamental for confirming the structures of newly synthesized compounds. johnshopkins.edu X-ray crystallography provides definitive proof of structure and reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of these materials. For instance, NMR studies on 2,3-bifunctionalized quinoxalines have been used to determine the preferred tautomeric forms in solution. nih.gov

Promising Avenues in Biological Research and Molecular Target Identification

The quinoxaline scaffold is a well-established pharmacophore, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govsapub.orgresearchgate.net This provides a strong rationale for investigating the therapeutic potential of 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione.

Recent research has already highlighted the promise of the pyridazino[4,5-b]quinoxaline core in antiviral applications, specifically as potential inhibitors for the COVID-19 main protease. nih.gov Structurally related isomers, such as quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinolines, have been identified as potent inhibitors of topoisomerase IIα and stabilizers of G-quadruplex structures, indicating their potential as anticancer agents. researchgate.net The broad biological profile of quinoxalines suggests that the target compound could be screened for a variety of activities.

Biological Activity of Quinoxaline Scaffolds Examples / Molecular Targets Reference(s)
Anticancer / Antitumor Topoisomerase IIα inhibition, G-quadruplex stabilization, EGFR and COX-2 inhibition, PARP-1 inhibition. researchgate.netrsc.orgmdpi.com
Antiviral SARS-CoV-2 main protease (3CLpro) inhibition. nih.gov
Antimicrobial Activity against Gram-positive and Gram-negative bacteria (S. aureus, E. coli, P. aeruginosa). nih.govrsc.orgmdpi.com
Antifungal Activity against various fungal strains. researchgate.net
Anti-inflammatory COX-2 inhibition. rsc.org
Antiparasitic Antimalarial, antitrypanosomal, antileishmanial. frontiersin.org

A critical future step is the identification of specific molecular targets for new derivatives to enable rational drug design and avoid off-target effects. The use of artificial intelligence and predictive software is becoming an increasingly important tool for identifying potential biological targets for novel heterocyclic compounds. johnshopkins.edu

Emerging Applications in Materials Science

Polycyclic heteroaromatic compounds containing the quinoxaline moiety are of great interest for applications in materials science, primarily due to their unique electronic and photophysical properties. nih.govnih.gov The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system makes these compounds suitable for use as electron-transport or hole-transport materials in organic electronic devices.

Derivatives of dibenzo[f,h]quinoxaline have been investigated as components of extended π-conjugated systems. nih.gov Thin films of related dibenzo[f,h]furazano[3,4-b]quinoxalines have shown hole mobility suitable for use in organic and perovskite solar cells. nih.gov Furthermore, conjugated polymers incorporating the structurally similar pyrazino[2,3-g]quinoxaline-2,7-dione unit have been successfully applied in organic thin-film transistors (OTFTs). researchgate.net Given these precedents, the extended, planar, and electron-deficient structure of this compound makes it a compelling candidate for investigation in organic electronics, potentially as a novel n-type semiconductor or as a component in fluorescent materials and sensors.

Outlook for Sustainable Synthesis and Green Chemistry Protocols

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly practices. The synthesis of quinoxaline derivatives is at the forefront of this movement, with numerous green chemistry protocols being developed. bohrium.com These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

Future synthesis of this compound and its derivatives should prioritize these green approaches. Key strategies include:

Use of Green Solvents: Employing water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media instead of volatile organic compounds. ripublication.com

Catalyst-Free Reactions: Developing protocols that proceed efficiently without the need for, often toxic, metal catalysts. semanticscholar.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.net

Solvent-Free Grinding: Performing one-pot reactions by simply grinding the reactants together at room temperature, which offers unsurpassed atom economy. researchgate.net

Multi-Component Reactions (MCRs): Designing one-pot syntheses that combine multiple starting materials to form complex products in a single step, reducing waste and purification steps. nih.gov

Adopting these protocols will not only make the synthesis of this compound class more environmentally benign but also more cost-effective and scalable.

Green Chemistry Protocol Description Advantages Reference(s)
Aqueous Synthesis Using water as the reaction solvent.Non-toxic, inexpensive, environmentally safe. semanticscholar.org
Microwave-Assisted Synthesis Using microwave irradiation to heat the reaction.Rapid reaction times, high yields, often solvent-free. researchgate.net
Solvent-Free Grinding Mechanical mixing of solid reactants.High atom economy, no solvent waste, simple procedure. researchgate.net
Catalyst-Free Condensation Reactions proceed without an external catalyst.Avoids toxic catalysts, simplifies purification. semanticscholar.org
DABCO-Catalyzed MCR One-pot synthesis using a basic, inexpensive catalyst.High efficiency, operational simplicity, solvent-free option. nih.gov

Challenges and Opportunities in the Field of Fused Quinoxaline Chemistry

Despite significant progress, the chemistry of complex fused quinoxalines like this compound faces several challenges. The synthesis of unsymmetrically substituted polycyclic systems can be difficult, often requiring multi-step procedures with modest yields. nih.gov For biological applications, achieving high potency while maintaining a good safety profile and overcoming issues like multidrug resistance remains a constant challenge. nih.gov

However, these challenges are matched by immense opportunities. The pyridazino[4,5-b]quinoxaline scaffold is relatively underexplored, offering a vast chemical space for the discovery of novel compounds with unique properties. The demonstrated potential in antiviral research is a significant opportunity for developing new therapeutics. nih.gov The continued development of green and efficient synthetic methodologies will make a wider range of derivatives accessible for screening in both biological and materials science contexts. bohrium.com The unique electronic structure of this fused system presents a compelling opportunity to design a new class of organic materials for optoelectronic applications, an area where novel N-heterocyclic compounds are in high demand. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione, and how can structural purity be validated?

The compound is typically synthesized via cyclocondensation reactions of quinoxaline precursors with hydrazine derivatives under controlled conditions. For example, IR and UV spectroscopy are critical for confirming the formation of the heterocyclic core and hydroxyl/methyl substituents . Post-synthesis, X-ray crystallography (as demonstrated in analogous quinoxaline derivatives) provides definitive structural validation, while elemental analysis ensures stoichiometric accuracy .

Q. How can researchers characterize the electronic and vibrational properties of this compound?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the heterocyclic system, with absorption bands typically observed between 250–400 nm . Infrared (IR) spectroscopy detects functional groups such as carbonyl (C=O) and hydroxyl (-OH) moieties, with characteristic stretching frequencies at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively . For advanced vibrational analysis, Raman spectroscopy or computational methods like density functional theory (DFT) are recommended.

Q. What reactivity patterns are observed in 2,3-dihydropyridazino[4,5-b]quinoxaline derivatives?

The compound undergoes nucleophilic substitution at electron-deficient positions (e.g., chlorinated sites) and forms adducts with thioureas or hydrazines. For instance, reactions with thioureas in 1,4-dioxane yield thiazolo[4,5-b]quinoxaline derivatives, confirmed via NMR and mass spectrometry . Controlled pH and temperature (e.g., 60–80°C) are critical to avoid side reactions.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological targets of this compound?

Quantum chemical calculations (e.g., DFT or Hartree-Fock methods) model electron distribution and reactive sites, guiding synthetic modifications. For example, analogous quinoxaline dioxides have been studied for charge-transfer interactions and redox potentials . Molecular docking or QSAR models can predict binding affinities to biological targets like DNA topoisomerases or kinases .

Q. What experimental strategies resolve contradictions in spectroscopic or biological activity data?

Contradictions in UV/IR data may arise from solvent effects or tautomerism. Use polar aprotic solvents (e.g., DMSO) for consistent measurements . For biological discrepancies, employ orthogonal assays (e.g., enzymatic inhibition + cell viability) and validate via dose-response curves. Statistical design of experiments (DoE) minimizes variability by optimizing parameters like concentration and incubation time .

Q. How can reaction parameters be systematically optimized for scalable synthesis?

Adopt a factorial design approach (e.g., Box-Behnken or central composite design) to evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, ICReDD’s methodology integrates computational reaction path searches with high-throughput screening to identify optimal conditions . Membrane separation technologies (e.g., nanofiltration) can enhance purity during scale-up .

Q. What advanced techniques elucidate non-covalent interactions in quinoxaline-based systems?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystalline forms . Solid-state NMR or differential scanning calorimetry (DSC) probes phase behavior and polymorphism. For solution-state studies, nuclear Overhauser effect (NOE) NMR identifies transient interactions.

Q. How do structural modifications influence the compound’s photophysical or electrochemical properties?

Introducing electron-withdrawing groups (e.g., -NO₂, -CN) red-shifts absorption spectra and alters redox potentials, as seen in related quinoxaline dioxides . Electrochemical methods (cyclic voltammetry, chronoamperometry) quantify these changes, while time-resolved fluorescence assesses excited-state dynamics.

Methodological Frameworks

Q. What frameworks guide the integration of computational and experimental data in quinoxaline research?

ICReDD’s "chemical reaction design and discovery" framework combines quantum chemistry, machine learning, and robotic experimentation to accelerate discovery . For biological studies, the OECD’s QSAR principles ensure computational predictions align with experimental toxicity or activity data.

Q. How should researchers address challenges in reproducibility or impurity profiling?

Adhere to CRDC guidelines for chemical engineering design (subclass RDF2050103), including rigorous process control and simulation . High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) identifies trace impurities, while mass spectrometry (HRMS) confirms molecular integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.